N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic compound characterized by a benzamide core substituted with a cyclopropyl group and a carbamoyl-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone-containing ligands .
Properties
Molecular Formula |
C15H19N3O4S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C15H19N3O4S/c19-14(16-11-5-6-11)10-1-3-12(4-2-10)17-15(20)18-13-7-8-23(21,22)9-13/h1-4,11,13H,5-9H2,(H,16,19)(H2,17,18,20) |
InChI Key |
FEMLIFBUSJFPNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve cyclopropanation reactions, amidation reactions, and sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.35 g/mol. The compound features a unique combination of a cyclopropyl group, a dioxidotetrahydrothiophenyl moiety, and an amide functional group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N3O4S |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the tetrahydrothiophene ring.
- Introduction of the cyclopropyl group.
- Incorporation of the dioxidotetrahydrothiophenyl moiety.
Optimized reaction conditions are crucial for achieving high yields and purity. The compound can be synthesized using various organic transformations that may include oxidation and substitution reactions.
Antitumor Activity
Recent studies have shown that derivatives containing similar structural components exhibit significant antitumor activity. For instance, compounds with a benzimidazole or benzothiazole backbone have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.
Research indicates that compounds with this structure can inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827. The IC50 values for these compounds ranged from 2 to 10 μM in two-dimensional assays, indicating moderate to high potency against tumor cells while also affecting normal fibroblast cells .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on Antitumor Activity : A study evaluated the effects of various derivatives on A549 lung cancer cells. The results indicated that modifications in the chemical structure could enhance antitumor efficacy while minimizing cytotoxicity towards normal cells .
- Antimicrobial Activity Assessment : Compounds derived from similar scaffolds were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
